3-methyl-1-phenyl-N-(1-phenylethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
3-METHYL-1-PHENYL-N~5~-(1-PHENYLETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-PHENYL-N~5~-(1-PHENYLETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the reaction of a thieno[2,3-c]pyrazole derivative with appropriate reagents to introduce the 3-methyl, 1-phenyl, and N5-(1-phenylethyl) groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions to ensure high yields and cost-effectiveness. The use of hydrazine derivatives and ethyl acetoacetate under controlled temperature conditions is a common approach .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-PHENYL-N~5~-(1-PHENYLETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-METHYL-1-PHENYL-N~5~-(1-PHENYLETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-METHYL-1-PHENYL-N~5~-(1-PHENYLETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-Methylfentanyl: A synthetic opioid with a similar structural motif.
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Uniqueness
3-METHYL-1-PHENYL-N~5~-(1-PHENYLETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its specific thienopyrazole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19N3OS |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-methyl-1-phenyl-N-(1-phenylethyl)thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H19N3OS/c1-14(16-9-5-3-6-10-16)22-20(25)19-13-18-15(2)23-24(21(18)26-19)17-11-7-4-8-12-17/h3-14H,1-2H3,(H,22,25) |
InChI Key |
GXUJGZXJFYMQSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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